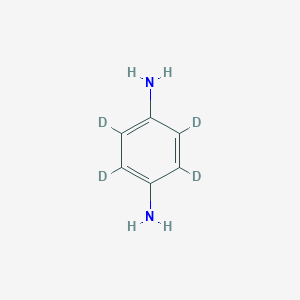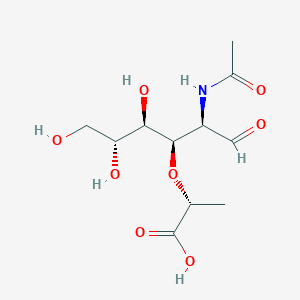
Tricloroaminoplatinato(II) de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trichloroammineplatinate(II) is a coordination compound with the chemical formula KPt(NH3)Cl3. It is known for its distinctive yellow to orange crystalline appearance and is a degradation product of the antitumor compound cisplatin. This compound is significant in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
Potassium trichloroammineplatinate(II) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing various platinum complexes with potential anticancer activity. These complexes are studied for their ability to interact with DNA and inhibit cancer cell growth.
In biology and medicine, potassium trichloroammineplatinate(II) is investigated for its potential as an anticancer agent. It is used in the development of new platinum-based drugs that aim to improve the efficacy and reduce the side effects of existing treatments. Additionally, this compound is used in studies exploring the mechanisms of platinum drug resistance in cancer cells .
Métodos De Preparación
Potassium trichloroammineplatinate(II) can be synthesized through several methods. One common synthetic route involves reacting potassium tetrachloroplatinate with ammonia in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the desired product is obtained. The reaction can be represented as follows:
K2PtCl4+NH3→KPt(NH3)Cl3+KCl
In industrial settings, the production of potassium trichloroammineplatinate(II) often involves the use of ammonium chloride and an alkali chloride in the presence of carbonate salts. This method helps maintain the pH below 7 during the reaction, improving the yield and purity of the product .
Análisis De Reacciones Químicas
Potassium trichloroammineplatinate(II) undergoes various chemical reactions, including substitution and reduction reactions. In substitution reactions, the ammonia ligand can be replaced by other ligands, leading to the formation of different platinum complexes. For example, reacting potassium trichloroammineplatinate(II) with ethylenediamine can produce a new platinum complex with ethylenediamine as the ligand.
In reduction reactions, potassium trichloroammineplatinate(II) can be reduced to form lower oxidation state platinum compounds. Common reagents used in these reactions include hydrogen gas and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of potassium trichloroammineplatinate(II) involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved in this process include the inhibition of DNA polymerase and the activation of cellular repair mechanisms .
Comparación Con Compuestos Similares
Potassium trichloroammineplatinate(II) is similar to other platinum-based compounds, such as potassium tetrachloroplatinate and potassium hexachloroplatinate. it is unique in its specific ligand arrangement and reactivity. Unlike potassium tetrachloroplatinate, which has four chloride ligands, potassium trichloroammineplatinate(II) has three chloride ligands and one ammonia ligand.
Similar compounds include:
- Potassium tetrachloroplatinate
- Potassium hexachloroplatinate
- Potassium tetranitroplatinate
These compounds share some chemical properties with potassium trichloroammineplatinate(II) but differ in their specific ligand arrangements and reactivity.
Propiedades
IUPAC Name |
potassium;azane;trichloroplatinum(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.H3N.Pt/h3*1H;;1H3;/q;;;+1;;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYEDQIQOTXLO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.Cl[Pt-](Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H3KNPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13820-91-2 |
Source


|
| Record name | Potassium amminetrichloroplatinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kalium-ammintrichloroplatinat(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of Potassium Trichloroamminoplatinate(II) Monohydrate?
A1: Potassium Trichloroamminoplatinate(II) Monohydrate crystallizes in the orthorhombic space group Pnam. [] The structure consists of discrete planar [PtCl3NH3]- anions and K+ cations. The platinum atom in the anion is coordinated to three chlorine atoms and one nitrogen atom from the ammonia molecule, forming a square planar geometry. The water molecule plays a crucial role in linking the anions and cations through hydrogen bonding.
Q2: How does the color of Potassium Trichloroamminoplatinate(II) Monohydrate relate to its spectroscopic properties?
A2: Potassium Trichloroamminoplatinate(II) Monohydrate exists in two forms: yellow and red. [] The difference in color is attributed to variations in crystal packing and the resulting differences in the polarization of light absorption. Polarized crystal spectroscopy studies can provide insights into the electronic structure and bonding characteristics of both the yellow and red forms. [] This information is valuable for understanding the compound's optical properties and potential applications in areas like materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
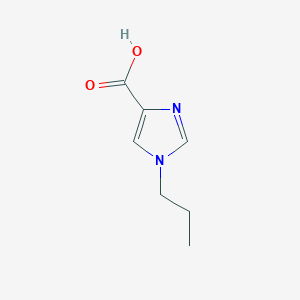
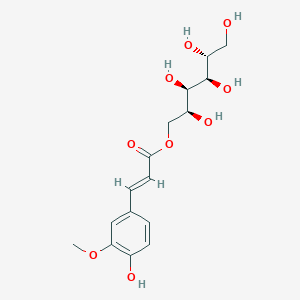
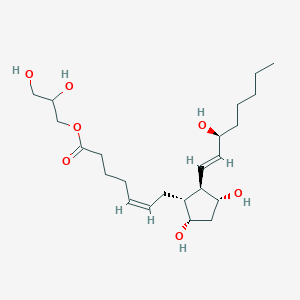
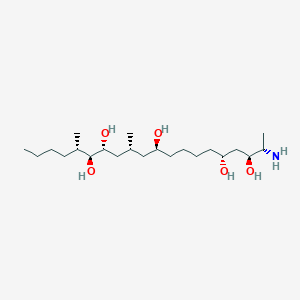

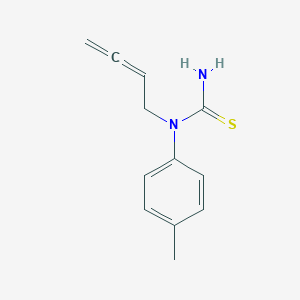

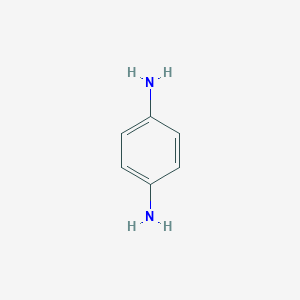
![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)
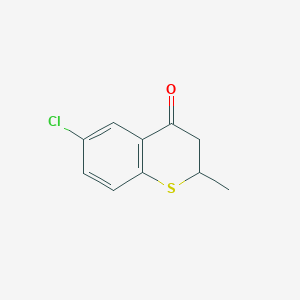
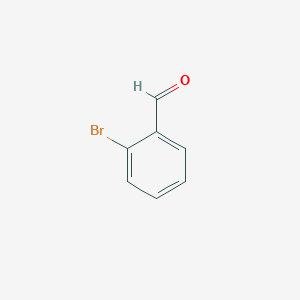
![2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride](/img/structure/B122852.png)
